molecular formula C21H19N5O3S B12149785 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12149785
M. Wt: 421.5 g/mol
InChI Key: GMNCBSCRMZLQPO-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the furan and pyridine rings. The final step involves the attachment of the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity:
    • Compounds containing triazole rings have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of triazoles can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .
  • Anticancer Potential:
    • Research suggests that similar triazole-containing compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth .
  • Anti-inflammatory Effects:
    • In silico studies have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

  • Fungicidal Properties:
    • Triazole derivatives are widely used in agriculture for their fungicidal properties. They can inhibit the growth of pathogenic fungi affecting crops, thus enhancing agricultural productivity and sustainability .
  • Herbicidal Activity:
    • The structural characteristics of triazole compounds allow them to act as herbicides by interfering with the metabolic processes of unwanted plants, making them valuable in weed management strategies .

Material Science Applications

  • Polymer Chemistry:
    • The unique properties of this compound make it suitable for incorporation into polymer matrices to enhance mechanical strength and thermal stability. Research into polymer composites utilizing such compounds is ongoing .

Case Studies

  • Synthesis and Characterization:
    • A study detailed the synthesis of a similar triazole compound using standard organic transformations and characterized it using NMR and mass spectrometry techniques. The synthesized compound showed promising biological activity, warranting further investigation into its structure-activity relationship (SAR) .
  • Biological Evaluation:
    • Another investigation focused on evaluating the anti-inflammatory properties through molecular docking studies, confirming its potential as a lead compound for drug development targeting inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity and versatility make it a valuable compound for various research and industrial purposes .

Biological Activity

2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • CAS Number : 557062-86-9

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds with a triazole scaffold have been shown to possess significant antibacterial activity against various pathogens. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . Specifically, triazole-thione hybrids have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity :
    • The triazole moiety is also known for its antifungal properties. Studies indicate that compounds like 1,2,4-triazole derivatives show potent activity against fungi such as Candida albicans and Aspergillus fumigatus. The presence of electron-donating groups on the phenyl ring enhances this activity .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. For example:

  • A study found that certain triazole-thione compounds exhibited cytotoxic effects on various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant activity .
  • The compound's ability to inhibit specific metabolic pathways in cancer cells suggests it may serve as a lead for further drug development.

Other Biological Activities

  • Antioxidant Activity :
    • Triazole derivatives have shown promising antioxidant properties, which can mitigate oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a crucial role .
  • Anti-inflammatory Effects :
    • Some studies have reported that triazole-containing compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the pyridine and furan rings can enhance or reduce biological activity.
  • The presence of a methoxy group has been associated with increased lipophilicity and improved cellular uptake .

Case Studies

  • Synthesis and Evaluation :
    • A recent synthesis involving a similar triazole derivative demonstrated effective antimicrobial activity with MIC values comparable to established antibiotics . This study underscores the potential for developing new antimicrobial agents based on the triazole scaffold.
  • Clinical Relevance :
    • Investigations into the pharmacokinetics and safety profiles of triazole derivatives are ongoing, with some compounds entering preclinical trials for various indications including cancer and infectious diseases .

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H19N5O3S/c1-28-18-7-3-2-6-17(18)23-19(27)14-30-21-25-24-20(15-8-10-22-11-9-15)26(21)13-16-5-4-12-29-16/h2-12H,13-14H2,1H3,(H,23,27)

InChI Key

GMNCBSCRMZLQPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

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